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Compound of Interest

Compound Name: AE9C90CB

Cat. No.: B1243482 Get Quote

A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A Covalent Inhibitor

of KRAS G12C

For decades, the KRAS oncogene was considered "undruggable" due to its unique structural

characteristics. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and

irreversible inhibitor of the KRAS G12C mutant, represents a significant breakthrough in

oncology. This guide provides a detailed overview of the discovery, synthesis, and mechanism

of action of Sotorasib, intended for researchers, scientists, and drug development

professionals.

Discovery of Sotorasib
The journey to discover Sotorasib began with a new understanding of the KRAS protein's

structure. The G12C mutation, present in a significant percentage of non-small cell lung

cancers (NSCLC), colorectal cancers, and other solid tumors, introduces a reactive cysteine

residue. This cysteine became the target for developing covalent inhibitors.[1] Initial efforts

focused on a hidden pocket on the KRAS protein, known as the switch-II pocket (S-IIP).[2]

Through extensive screening of cysteine-reactive compounds, a novel inhibitor scaffold was

identified.[3] Medicinal chemistry efforts then optimized this initial hit, leading to the

development of Sotorasib. A key challenge in the development process was addressing the

presence of atropisomers, which are stereoisomers resulting from restricted rotation around a

single bond. Strategies were employed to identify a lead molecule with stable atropisomeric

properties suitable for drug development.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1243482?utm_src=pdf-interest
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Discovery_and_Synthesis_of_Sotorasib_AMG_510_A_Covalent_Inhibitor_of_KRAS_G12C.pdf
https://www.benchchem.com/pdf/Sotorasib_s_Mechanism_of_Action_in_KRAS_G12C_Inhibition_An_In_depth_Technical_Guide.pdf
https://www.acs.org/content/dam/acsorg/events/drug-discovery/slides/2021-02-25-ddds1-sotorasib.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01180
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Sotorasib functions by specifically and irreversibly binding to the mutant cysteine residue at

position 12 of the KRAS G12C protein.[2] This covalent bond is formed within the switch-II

pocket, which is only accessible when the KRAS protein is in its inactive, GDP-bound state. By

forming this irreversible bond, Sotorasib locks the KRAS G12C protein in its inactive state,

preventing it from being reactivated. This targeted approach ensures high specificity for the

mutant protein with minimal effects on the wild-type KRAS protein.

The inhibition of KRAS G12C by Sotorasib leads to the suppression of downstream signaling

pathways that are crucial for tumor cell growth and survival, primarily the RAF-MEK-ERK

(MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling ultimately

leads to the inhibition of tumor growth and, in some cases, tumor regression.

Quantitative Data Summary
The efficacy of Sotorasib has been demonstrated in numerous preclinical and clinical studies.

The following tables summarize key quantitative data related to its bioactivity and clinical

performance.

Table 1: Preclinical Bioactivity of Sotorasib

Assay Cell Line IC50 Value Reference

p-ERK1/2 Inhibition MIA PaCa-2 0.070 µM

Cellular Viability (72h) MIA PaCa-2 0.005 µM

Cellular Viability (72h) NCI-H358 ~0.006 µM

Cellular Viability (72h) A549 (KRAS G12S) 36.5 µM

Table 2: Clinical Efficacy of Sotorasib in the CodeBreaK 100 Trial (NSCLC)
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Parameter Value Patient Population Reference

Objective Response

Rate (ORR)
37.1% Advanced NSCLC

Median Progression-

Free Survival (PFS)
6.8 months Advanced NSCLC

Median Overall

Survival (OS)
12.5 months Advanced NSCLC

Disease Control Rate

(DCR)
80.6% Advanced NSCLC

Table 3: Pharmacokinetic Parameters of Sotorasib

Parameter Value Population Reference

Maximum Serum

Concentration (Cmax)
7.5 µg/mL

Patients with NSCLC

and CRC (960 mg

daily dose)

Area Under the Curve

(AUC)
65.3 h·µg/mL

Patients with NSCLC

and CRC (960 mg

daily dose)

Elimination Half-life

(t1/2,z)
5.5 h

Patients with NSCLC

and CRC (960 mg

daily dose)

Experimental Protocols
p-ERK1/2 Inhibition Assay
This protocol describes a method to assess the potency of Sotorasib in inhibiting the

downstream signaling of KRAS G12C by measuring the phosphorylation of ERK1/2.

1. Cell Seeding:

Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
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2. Serum Starvation:

Replace the growth medium with a serum-free medium and incubate for 24 hours.

3. Compound Treatment:

Treat the cells with various concentrations of Sotorasib (e.g., 0.1 nM to 10 µM) for 2 hours.

4. Stimulation:

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce ERK

phosphorylation.

5. Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates using a BCA assay.

6. Western Blotting:

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF

membrane.

Block the membrane and incubate with primary antibodies against p-ERK1/2 and total-

ERK1/2.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

7. Detection and Data Analysis:

Visualize the protein bands using a chemiluminescent substrate.

Quantify the band intensities and calculate the ratio of p-ERK to total-ERK.

Plot the percentage of inhibition against the compound concentration to determine the IC50

value.
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Synthesis Pathway
The chemical synthesis of Sotorasib is a multi-step process that involves the construction of the

core pyrido[2,3-d]pyrimidine ring system, followed by key coupling reactions to introduce the

various substituents. A critical step in the synthesis is a Suzuki coupling reaction to form a key

biaryl bond. The synthesis also involves an amidation reaction and a nucleophilic aromatic

substitution. The final step often involves the isolation of the desired atropisomer. A commercial

manufacturing process has been developed to enable the large-scale production of Sotorasib.
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Caption: KRAS G12C signaling pathway and Sotorasib's point of inhibition.
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Caption: Simplified workflow for the synthesis of Sotorasib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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